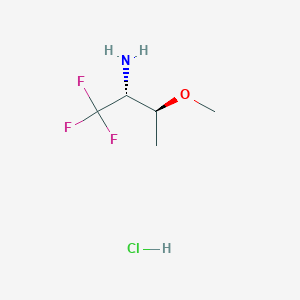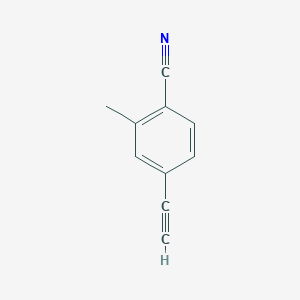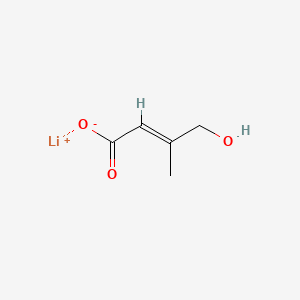![molecular formula C15H18F3NO4 B13503716 (2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butoxy group, a trifluoroacetamido group, and a phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butoxyphenyl intermediate: This step involves the reaction of a phenol derivative with tert-butyl bromide in the presence of a base such as potassium carbonate to form the tert-butoxyphenyl intermediate.
Introduction of the trifluoroacetamido group: The tert-butoxyphenyl intermediate is then reacted with trifluoroacetic anhydride and an amine, such as ammonia or an amine derivative, to introduce the trifluoroacetamido group.
Formation of the propanoic acid backbone: The final step involves the coupling of the intermediate with a suitable propanoic acid derivative, such as an ester or an acid chloride, under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxy and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under basic/acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid: The compound itself.
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)butanoic acid: A similar compound with a butanoic acid backbone.
(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)pentanoic acid: A similar compound with a pentanoic acid backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butoxy group, trifluoroacetamido group, and phenyl ring makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H18F3NO4 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-10-6-4-9(5-7-10)8-11(12(20)21)19-13(22)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
InChI Key |
GKTMJZIMXFBAHW-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)



![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)


![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)


